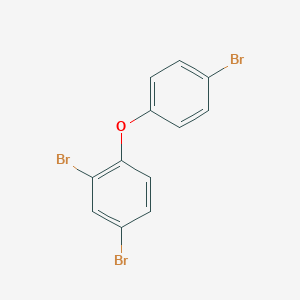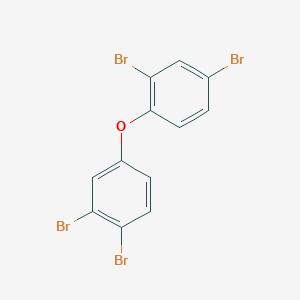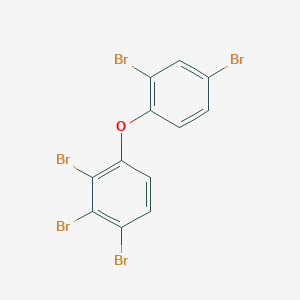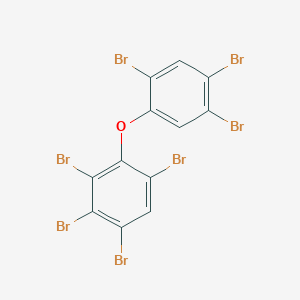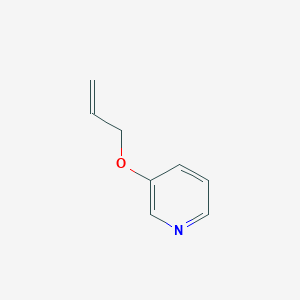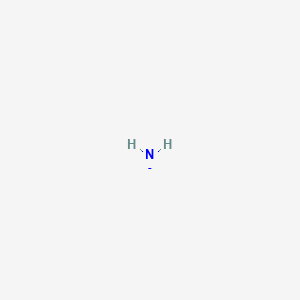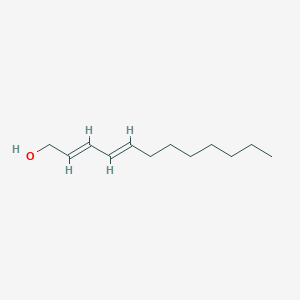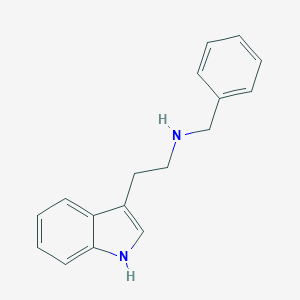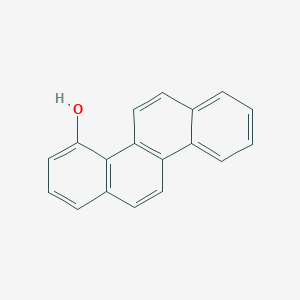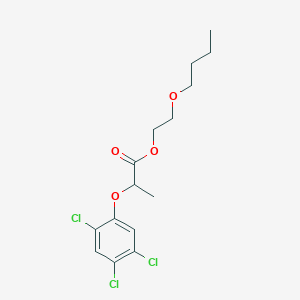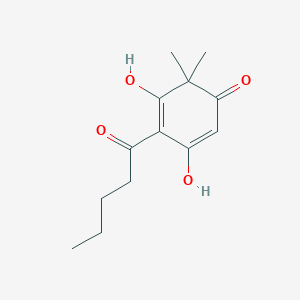
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one, commonly known as DHM, is a natural flavonoid found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been used in traditional medicine for centuries to treat hangovers, liver disease, and other ailments. In recent years, DHM has gained attention for its potential therapeutic applications in various fields of scientific research.
Mécanisme D'action
DHM exerts its therapeutic effects through various mechanisms of action. One such mechanism involves the inhibition of the enzyme aldehyde dehydrogenase (ALDH), which is responsible for metabolizing alcohol in the liver. By inhibiting ALDH, DHM can reduce the accumulation of toxic byproducts of alcohol metabolism, thereby protecting the liver from damage.
DHM has also been shown to modulate the activity of various neurotransmitters in the brain, including GABA and glutamate. By modulating these neurotransmitters, DHM can reduce anxiety and depression symptoms.
Effets Biochimiques Et Physiologiques
DHM has been shown to have various biochemical and physiological effects in the body. In animal studies, DHM has been shown to reduce liver damage caused by alcohol and other toxins. DHM has also been shown to reduce anxiety and depression symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DHM has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized in the lab. DHM is also relatively stable and has a long shelf life, making it ideal for use in long-term experiments.
However, DHM also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. DHM is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on DHM. One area of interest is the development of DHM-based therapies for the treatment of liver disease and alcoholism. Another area of interest is the development of DHM-based therapies for the treatment of anxiety and depression.
Other potential future directions include the study of DHM's effects on other neurotransmitters in the brain, as well as its potential use in the treatment of other diseases and disorders. Overall, DHM is a promising compound with a wide range of potential therapeutic applications in various fields of scientific research.
Méthodes De Synthèse
DHM can be extracted from the bark, leaves, and fruit of the Hovenia dulcis tree. However, the most common method of synthesis involves the use of chemical reactions. One such method involves the reaction of 2,4-pentanedione with 2,6-dimethylphenol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DHM.
Applications De Recherche Scientifique
DHM has been studied extensively for its potential therapeutic effects in various fields of scientific research. In the field of medicine, DHM has been shown to have hepatoprotective effects, meaning it can protect the liver from damage caused by toxins and other harmful substances. DHM has also been studied for its potential use in the treatment of alcoholism and alcohol-related liver disease.
In the field of neuroscience, DHM has been shown to have neuroprotective effects, meaning it can protect the brain from damage caused by injury or disease. DHM has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
Numéro CAS |
19051-49-1 |
|---|---|
Nom du produit |
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one |
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3,5-dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H18O4/c1-4-5-6-8(14)11-9(15)7-10(16)13(2,3)12(11)17/h7,15,17H,4-6H2,1-3H3 |
Clé InChI |
NRMNDJSDOFWISH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O |
SMILES canonique |
CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



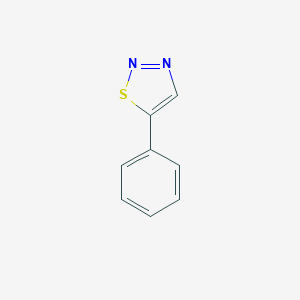
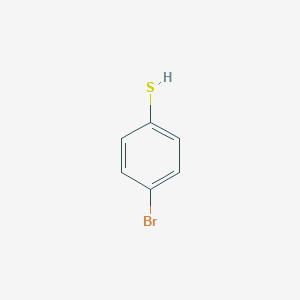
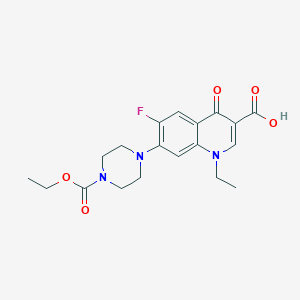
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
